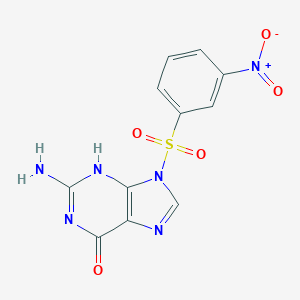![molecular formula C18H12ClNO4 B290280 methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate](/img/structure/B290280.png)
methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate is a complex organic compound with the molecular formula C18H12ClNO4. This compound is characterized by the presence of a naphthalene ring system substituted with a chloro group and a benzoate ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate typically involves the reaction of 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenylamine with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research on its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-Amino-3-chloro-1,4-naphthoquinone
- Benzonitrile,2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Uniqueness
methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate is unique due to its specific substitution pattern on the naphthalene ring and the presence of a benzoate ester moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C18H12ClNO4 |
|---|---|
Poids moléculaire |
341.7 g/mol |
Nom IUPAC |
methyl 3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoate |
InChI |
InChI=1S/C18H12ClNO4/c1-24-18(23)10-5-4-6-11(9-10)20-15-14(19)16(21)12-7-2-3-8-13(12)17(15)22/h2-9,20H,1H3 |
Clé InChI |
YXFXJSDMAFOQHZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B290197.png)
![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile](/img/structure/B290199.png)
![4-[4'-(1,2,3-Thiadiazol-4-yl)[1,1'-biphenyl]-4-yl]-1,2,3-thiadiazole](/img/structure/B290202.png)

![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)

![8,8,15-trimethyl-5,13-diphenyl-3-(trifluoromethyl)-7-oxa-11-thia-4,5,13,14-tetrazatetracyclo[7.7.0.02,6.012,16]hexadeca-2(6),3,12(16),14-tetraene](/img/structure/B290216.png)







